Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate
CAS No.:
Cat. No.: VC17751848
Molecular Formula: C8H6BrNaO4S
Molecular Weight: 301.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNaO4S |
|---|---|
| Molecular Weight | 301.09 g/mol |
| IUPAC Name | sodium;4-bromo-2-methoxycarbonylbenzenesulfinate |
| Standard InChI | InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | VVQTZGLMKULBTP-UHFFFAOYSA-M |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The IUPAC name of this compound is sodium;4-bromo-2-methoxycarbonylbenzenesulfinate, reflecting its substituents: a bromine atom at the 4-position, a methoxycarbonyl group at the 2-position, and a sulfinate group at the 1-position of the benzene ring. The canonical SMILES representation is COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+], which clarifies the spatial arrangement of functional groups. The InChIKey VVQTZGLMKULBTP-UHFFFAOYSA-M provides a unique identifier for computational and database applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNaO₄S | |
| Molecular Weight | 301.09 g/mol | |
| SMILES | COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] | |
| InChIKey | VVQTZGLMKULBTP-UHFFFAOYSA-M |
The sulfinate group (–SO₂⁻) contributes to the compound’s solubility in polar solvents, while the bromo and methoxycarbonyl groups enhance its electrophilicity, making it amenable to nucleophilic substitution and cross-coupling reactions .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, analogous sulfinate compounds exhibit characteristic infrared (IR) absorption bands for sulfonyl (S=O) stretches near 1120–1150 cm⁻¹ and 1300–1350 cm⁻¹ . The methoxycarbonyl group typically shows carbonyl (C=O) stretches around 1700 cm⁻¹ . Future studies should prioritize experimental spectral analysis to confirm these predictions.
Synthesis and Optimization
Synthetic Routes
The synthesis of sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate involves multistep reactions starting from commercially available precursors. A common pathway includes:
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Esterification: Methanol reacts with a carboxylic acid precursor under acidic conditions to form the methoxycarbonyl group .
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Sulfonation: Introduction of the sulfinate group via sulfonation or oxidation of a thiol intermediate.
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Bromination: Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine .
A patent by CN109553532B details a related synthesis for methyl 4-bromoacetyl-2-methylbenzoate, which shares mechanistic similarities. The use of palladium catalysis in vinylation steps (e.g., reacting with potassium vinylfluoroborate) highlights strategies to avoid di-brominated byproducts, a challenge noted in large-scale syntheses .
Table 2: Representative Synthesis Conditions
Scale-Up Challenges
Industrial-scale production (e.g., 70 kg/batch) requires meticulous optimization to minimize byproducts like dibrominated derivatives . Key factors include:
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Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions .
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Solvent Selection: Mixed solvents (THF/water) enhance reagent solubility and reaction homogeneity .
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Catalyst Efficiency: Palladium catalysts improve selectivity in cross-coupling steps, though cost remains a concern .
Applications in Pharmaceutical Chemistry
Role in SGLT2 Inhibitor Development
This compound is a precursor to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitors like canagliflozin and dapagliflozin . These drugs inhibit glucose reabsorption in the kidneys, offering a mechanism for diabetes management. The bromine atom facilitates further functionalization via Suzuki-Miyaura couplings, enabling diversification of the core structure .
Organic Synthesis Utility
The sulfinate group acts as a leaving group in nucleophilic aromatic substitution, while the methoxycarbonyl moiety stabilizes intermediates in Friedel-Crafts acylations . Recent patents highlight its use in synthesizing acetylated benzoate derivatives, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Future Directions
Further research should prioritize:
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Toxicology Studies: Acute and chronic exposure assessments.
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Process Optimization: Green chemistry approaches to reduce brominated waste.
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Application Expansion: Exploration in agrochemicals or materials science.
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